N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide
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Overview
Description
N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide is an organic compound with the molecular formula C18H17N3O This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide typically involves the reaction of 2-methoxybenzyl cyanide with 2-methylbenzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The methoxy group and the benzimidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups depending on the nucleophile used.
Scientific Research Applications
N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide involves its interaction with specific molecular targets. The cyano group and benzimidazole moiety are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[Cyano-(2-methoxyphenyl)methyl]-N-phenylbenzamide
- 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
Uniqueness
N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide is unique due to the combination of its cyano group, methoxyphenyl group, and benzimidazole moiety This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-22-16-8-4-5-9-18(16)24(14)12-11-20(25)23-17(13-21)15-7-3-6-10-19(15)26-2/h3-10,17H,11-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFFQNVWSDQTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)NC(C#N)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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